molecular formula C17H20ClNO2 B5742090 (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine

(2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine

Cat. No. B5742090
M. Wt: 305.8 g/mol
InChI Key: BAWAKNQASNAJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine, also known as 25CN-NBOH, is a research chemical that belongs to the 2C family of phenethylamines. It is a potent agonist of the serotonin receptor, and its effects on the human body are currently being studied by scientists around the world.

Mechanism of Action

(2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine acts as a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor. It binds to this receptor and activates it, leading to a cascade of biochemical and physiological effects in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine are still being studied. However, it is believed that it may have a role in the regulation of mood, appetite, and sleep. It may also have an impact on the immune system and the body's response to stress.

Advantages and Limitations for Lab Experiments

One advantage of using (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine in lab experiments is its potency and selectivity as a serotonin receptor agonist. This makes it a useful tool for studying the role of serotonin receptors in the body. However, its potential for toxicity and its limited availability may pose limitations for its use in some experiments.

Future Directions

There are several potential future directions for research on (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine. One area of interest is its potential use in the treatment of mental health disorders, particularly depression and anxiety. Another area of interest is its role in the regulation of the immune system and its potential use in the treatment of autoimmune disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine and its potential for toxicity.

Synthesis Methods

The synthesis of (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine is a complex process that involves several steps. The first step is the preparation of 2,5-dimethoxybenzaldehyde, which is then reacted with 2-chloro-4-isopropoxy-5-methoxybenzylamine to form the intermediate product. The final step involves the reduction of the intermediate product to yield (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine.

Scientific Research Applications

(2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine is currently being studied for its potential use in the treatment of various mental health disorders, including depression, anxiety, and addiction. It is also being investigated for its potential use in the field of neuroscience, particularly in the study of serotonin receptors and their role in the brain.

properties

IUPAC Name

N-[(2-chloro-5-methoxy-4-propan-2-yloxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-12(2)21-17-10-15(18)13(9-16(17)20-3)11-19-14-7-5-4-6-8-14/h4-10,12,19H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWAKNQASNAJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Cl)CNC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.